3,5-Dihydroxy-4-methylbenzoate
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Overview
Description
3,5-Dihydroxy-4-methylbenzoate is an organic compound with the molecular formula C8H7O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the methylation of 3,5-dihydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
3,5-Dihydroxy-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-methylbenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in redox reactions, making it a potent antioxidant. It can scavenge free radicals and inhibit oxidative stress, which is beneficial in preventing cellular damage. Additionally, its methyl group can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the methyl group, making it less hydrophobic.
4-Hydroxy-3-methylbenzoic acid: Has a different arrangement of hydroxyl and methyl groups.
3,4-Dihydroxybenzoic acid: Differs in the position of hydroxyl groups.
Uniqueness
3,5-Dihydroxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methyl groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
Properties
Molecular Formula |
C8H7O4- |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
5-carboxy-3-hydroxy-2-methylphenolate |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12)/p-1 |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1[O-])C(=O)O)O |
Origin of Product |
United States |
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